molecular formula C16H20N4OS2 B2630855 5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2320517-25-5

5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2630855
CAS No.: 2320517-25-5
M. Wt: 348.48
InChI Key: POPBTVWHIXFOGN-UHFFFAOYSA-N
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Description

5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2320517-25-5) is a sophisticated heterocyclic compound with a molecular formula of C16H20N4OS2 and a molecular weight of 348.5 . This hybrid molecule integrates several pharmaceutically relevant motifs, making it a promising scaffold for drug discovery and materials science. The structure features a 2,1,3-benzothiadiazole unit, recognized in organic electronics as a strong electron-accepting group and a valuable component for developing luminescent materials, conductive polymers, and dyes . This core is linked via a carbonyl group to a 1,4-diazepane ring, a seven-membered diamine that provides conformational flexibility, which can enhance binding affinity to biological targets. The diazepane ring is further functionalized with a thiolan-3-yl (tetrahydrothiophene) substituent, a sulfur-containing saturated heterocycle that can improve metabolic stability and influence the compound's pharmacokinetic properties . Compounds featuring 1,4-diazepane and thiolan moieties have been identified as versatile scaffolds with potential advantages in medicinal chemistry, particularly for targeting central nervous system or infectious disease pathways . Furthermore, 1,3,4-thiadiazole derivatives, a related heterocycle class, are extensively documented in scientific literature for their diverse biological activities, including promising antitumor effects . This combination of a rigid, electron-deficient benzothiadiazole acceptor, a flexible diazepane linker, and a metabolically stable thiolan group makes this compound a highly versatile and valuable intermediate for researchers. It is suited for exploring new chemical space in medicinal chemistry programs, developing novel organic semiconductors, and creating advanced functional materials. The specific mechanism of action for this compound is not predefined and is dependent on the research context and target system. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c21-16(12-2-3-14-15(10-12)18-23-17-14)20-6-1-5-19(7-8-20)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBTVWHIXFOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s uniqueness lies in its benzothiadiazole-diazepane-thiolan hybrid structure . Below is a comparison with analogous thiadiazole-containing compounds:

Table 1: Structural and Functional Comparison
Compound Name/Class Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Application Reference
Target Compound Benzothiadiazole 1,4-Diazepane, thiolan-3-yl 348.49 Not explicitly stated
1,4-Benzodioxin-based fused bis-thiadiazoles (1–25) Benzodioxine + fused thiadiazoles Varied aryl/alkyl groups ~300–400 (estimated) α-Amylase/α-glucosidase inhibition
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl 191.25 Insecticidal, fungicidal
DTCPB (Benzothiadiazole derivative) Benzothiadiazole Di-p-tolylamino groups 428.53 Optoelectronic materials
1,3,4-Thiadiazole derivatives (A1–A4, B1–B4) 1,3,4-Thiadiazole Phenyl, hydroxyl-substituted phenyl ~180–220 (estimated) Antimicrobial, synthetic intermediates
Key Observations:

Core Heterocycles :

  • The target compound’s benzothiadiazole core is shared with DTCPB and other optoelectronic materials , while 1,3,4-thiadiazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) are simpler and often associated with pesticidal activities .
  • Fused systems , such as benzodioxin-thiadiazole hybrids, enhance α-amylase inhibition due to increased planarity and binding affinity .

Thiolan-3-yl (tetrahydrothiophene) may contribute to metabolic stability or sulfur-mediated bioactivity, a feature absent in simpler thiadiazoles .

Biological Activity

5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical methods that involve diazepane derivatives and benzothiadiazole chemistry. The synthesis typically requires multi-step reactions that may include:

  • Formation of the diazepane ring.
  • Introduction of the thiolane moiety.
  • Coupling with the benzothiadiazole structure.

The molecular formula of this compound is C13H16N4S2C_{13}H_{16}N_{4}S_{2}, with a molecular weight of approximately 290.38 g/mol. Its structural features include a diazepane ring and a benzothiadiazole unit, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Antioxidant Activity : The presence of sulfur and nitrogen atoms suggests potential antioxidant properties, which can help in mitigating oxidative stress in biological systems.
  • Antitumor Activity : Related compounds have shown selective antitumor activity against various cancer cell lines. For instance, benzothiadiazole derivatives have been evaluated for their antiproliferative effects on lung adenocarcinoma cells (A549) and mouse fibroblast cells (NIH/3T3) .

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The unique structural features allow for potential binding sites that facilitate these interactions. Studies suggest that compounds with similar structures may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Case Studies

Several studies have investigated the biological activity of benzothiadiazole derivatives:

  • Antitumor Studies : A study highlighted that certain benzothiadiazole compounds demonstrated significant antitumor activity by inducing apoptosis in cancer cells. The most active compound was identified as having a selective profile against lung cancer cell lines .
  • Antioxidative Properties : Research has indicated that similar compounds possess antioxidative properties, which can be beneficial in treating diseases related to oxidative stress .
  • Plant Protection : Benzothiadiazole derivatives have been studied for their role in inducing systemic acquired resistance in plants against pathogens. This suggests potential agricultural applications alongside medicinal uses .

Data Table of Biological Activities

Activity Type Compound Target/Cell Line Effect
AntitumorThis compoundA549 (lung adenocarcinoma)Induces apoptosis
AntioxidantRelated benzothiadiazole derivativesVariousReduces oxidative stress
Plant ResistanceBenzothiadiazole derivativesWheatInduces systemic acquired resistance

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in cancer therapy and agricultural protection. Further research is warranted to fully elucidate its mechanisms of action and explore its efficacy across different biological systems.

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